![molecular formula C12H17N3O2 B14290590 N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide CAS No. 116229-34-6](/img/structure/B14290590.png)
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain bearing an oxo group and an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with the oxo and isopropylamino groups can be synthesized through a multi-step process involving the protection and deprotection of functional groups.
Coupling with Pyridine-3-carboxylic Acid: The synthesized propyl chain is then coupled with pyridine-3-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the propyl chain, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or modified propyl chains.
Wissenschaftliche Forschungsanwendungen
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The presence of the oxo and isopropylamino groups can influence its binding interactions and overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-Oxo-3-[(methyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
N-{3-Oxo-3-[(ethyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can result in different reactivity and binding interactions compared to its methyl or ethyl analogs.
Eigenschaften
CAS-Nummer |
116229-34-6 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-[3-oxo-3-(propan-2-ylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)15-11(16)5-7-14-12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
QICNAVAMYMCWQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCNC(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


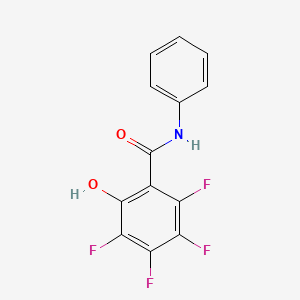
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
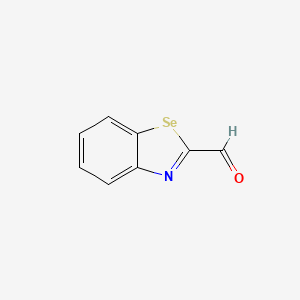
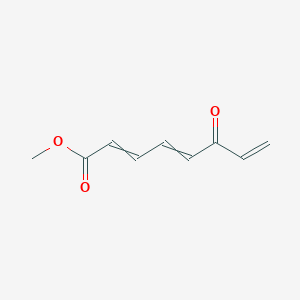


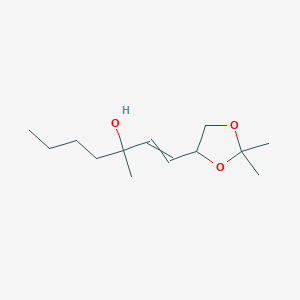

![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
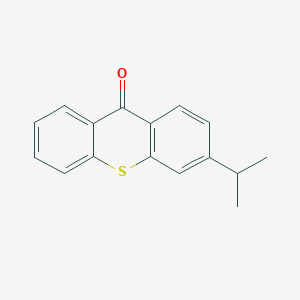
![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

